molecular formula C19H17NO5S B2438061 Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-22-5

Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2438061
CAS No.: 477490-22-5
M. Wt: 371.41
InChI Key: YCMSSXFOCXJFLT-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry This compound, in particular, is characterized by the presence of a benzo[b]thiophene core, which is a five-membered ring containing sulfur, fused with a benzene ring

Properties

IUPAC Name

methyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-23-12-8-11(9-13(10-12)24-2)18(21)20-16-14-6-4-5-7-15(14)26-17(16)19(22)25-3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMSSXFOCXJFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Alkynylthioanisoles

Intramolecular cyclization of 2-alkynylthioanisoles, mediated by dimethyl sulfoxide (DMSO) and thionyl chloride (SOCl₂), offers a high-yield pathway. DMSO acts as both a solvent and sulfur source, facilitating the formation of the thiophene ring. For example, treatment of 2-alkynylthioanisole with SOCl₂ in DMSO at 80°C for 6 hours yields benzo[b]thiophene derivatives with >85% efficiency. Substituting DMSO with deuterated DMSO-d₆ enables isotopic labeling at the 3-position, a feature critical for pharmacokinetic studies.

Palladium-Catalyzed Carbonylative Cyclization

Palladium iodide (PdI₂)-catalyzed carbonylative cyclization represents an alternative method. This approach utilizes carbon monoxide (CO) under pressurized conditions (40 atm) to assemble the thiophene ring while simultaneously introducing the carboxylate group. Key parameters include:

Parameter Optimal Condition Yield (%)
Catalyst Loading 5 mol% PdI₂ 80
CO Pressure 32 atm -
Temperature 80°C -
Reaction Time 24 hours -

This method is particularly advantageous for scalability, as demonstrated in continuous flow reactor trials.

Introduction of the Methyl Ester Group

Functionalization at the 2-position of the benzo[b]thiophene core with a methyl ester group is achieved via two strategies:

Direct Esterification of Carboxylic Acid Intermediates

The carboxylic acid derivative, generated through oxidation of a methylthio precursor, undergoes esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄). Reaction conditions such as reflux temperature (65°C) and 12-hour duration yield the methyl ester with 90–95% conversion.

Palladium-Mediated Carbonylation

The PdI₂/KI system enables direct incorporation of the ester group during cyclization. CO insertion into a palladium-thiophene intermediate forms a carbonyl moiety, which reacts with methanol to produce the methyl ester. This one-pot method eliminates the need for separate oxidation and esterification steps, reducing purification demands.

Formation of the 3,5-Dimethoxybenzamido Substituent

The 3-position amide linkage is introduced via coupling reactions between the benzo[b]thiophene-2-carboxylate intermediate and 3,5-dimethoxybenzoyl chloride.

Schotten-Baumann Reaction

Classical acylation under Schotten-Baumann conditions employs aqueous sodium hydroxide (NaOH) and dichloromethane (DCM) as the solvent. The benzoyl chloride reacts with the amine-functionalized thiophene at 0–5°C, achieving 70–75% yield.

Carbodiimide-Mediated Coupling

Modern protocols favor 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. Reactions conducted in anhydrous tetrahydrofuran (THF) at room temperature for 24 hours achieve >90% yield, with minimal racemization.

Palladium-Catalyzed Carbonylative Approaches

Recent advances leverage palladium catalysis to unify core synthesis and functionalization. A notable example involves:

  • Substrate Preparation : 2-Iodothiophenol derivatives are treated with 3,5-dimethoxybenzamide.
  • Carbonylation : PdI₂ (5 mol%) and KI (5 equiv) in methanol under CO/air (4:1, 40 atm) at 80°C for 24 hours.
  • Cyclization-Esterification : Simultaneous ring closure and ester formation yield the target compound in 80% isolated purity.

This method’s efficiency is highlighted in comparative studies:

Method Yield (%) Purity (%) Reaction Time (h)
Traditional Multi-Step 65 95 48
Pd-Catalyzed One-Pot 80 98 24

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity significantly impacts reaction kinetics and yields:

Solvent Dielectric Constant Yield (%)
DMSO 46.7 85
THF 7.6 78
DCM 8.9 70

Polar aprotic solvents like DMSO enhance cyclization rates by stabilizing charged intermediates.

Temperature and Catalyst Loading

Elevated temperatures (80–100°C) improve reaction rates but risk decomposition. A balance is achieved by modulating PdI₂ loading:

PdI₂ (mol%) Temperature (°C) Yield (%)
3 80 65
5 80 80
7 100 75

Exceeding 5 mol% catalyst introduces side reactions, diminishing yields.

Chemical Reactions Analysis

Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across various fields:

Medicinal Chemistry

Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate exhibits potential pharmacological properties:

  • Anticancer Activity : Thiophene derivatives have been identified as candidates for developing antitumor agents due to their ability to inhibit microtubule polymerization. For instance, related compounds have shown significant antiproliferative activity against various cancer cell lines with IC50 values ranging from 2.6 to 18 nM .
  • Anti-inflammatory and Antimicrobial Properties : The structural features of this compound make it suitable for studying interactions with biological targets that could lead to the development of enzyme inhibitors or receptor modulators.

Material Science

The compound serves as a building block for synthesizing more complex thiophene derivatives used in organic electronics and semiconductors. Its ability to form stable thin films makes it useful in the production of organic light-emitting diodes (OLEDs) and photovoltaic devices.

Industrial Applications

In industry, this compound is utilized in:

  • Corrosion Inhibition : The compound can act as an effective corrosion inhibitor due to its thiophene moiety, which offers protective properties against metal degradation.
  • Organic Synthesis : It is employed as a reagent in various organic reactions, contributing to the synthesis of other valuable chemical entities.

Case Study 1: Anticancer Activity

A study focused on related benzo[b]thiophene derivatives demonstrated their effectiveness as potent inhibitors of microtubule polymerization. These compounds were found to bind strongly to the colchicine site on tubulin, leading to significant inhibition of tumor growth in xenograft models .

CompoundIC50 (nM)Activity
Compound A2.6Strong antiproliferative
Compound B18Moderate antiproliferative

Case Study 2: Material Science Applications

Research into the use of thiophene derivatives in OLEDs highlighted the importance of molecular structure in determining electronic properties. This compound was shown to enhance charge transport efficiency when incorporated into device architectures.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved in its action depend on the specific biological target and the context of its application .

Comparison with Similar Compounds

Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical properties and potential for diverse applications in research and industry.

Biological Activity

Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate is a compound of increasing interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their versatile pharmacological properties. The structural formula can be represented as follows:

C17H18NO4S\text{C}_{17}\text{H}_{18}\text{N}O_{4}S

This compound features a benzo[b]thiophene core substituted with a dimethoxybenzamide group, contributing to its unique biological profile.

Antimicrobial Activity

Recent studies indicate that benzo[b]thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various strains of bacteria and fungi. A study highlighted that derivatives with the benzo[b]thiophene moiety demonstrated activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL against both active and dormant forms of the pathogen .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, research has shown that related benzo[b]thiophene compounds can induce apoptosis in cancer cell lines. A notable study demonstrated that specific derivatives significantly reduced cell viability in breast cancer models by inducing apoptosis through mitochondrial pathways .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism
Compound AHeLa10Apoptosis induction
Compound BMCF-715Cell cycle arrest
This compoundMDA-MB-231TBDTBD

Anti-inflammatory Activity

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds related to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

  • Antitubercular Efficacy : A study focused on the antitubercular activity of benzo[b]thiophene derivatives revealed that several compounds showed promising results against multidrug-resistant strains of Mycobacterium tuberculosis. The study utilized both in vitro and ex vivo models to assess the efficacy and cytotoxicity of these compounds against human cell lines .
  • Cancer Cell Studies : In vitro experiments conducted on various cancer cell lines illustrated that this compound could inhibit tumor growth effectively. The mechanism was linked to the modulation of apoptosis-related proteins and cell cycle regulators .

Q & A

Q. Advanced

  • Substituent Effects : Adding electron-withdrawing groups (e.g., halogens) to the benzamido moiety enhances binding to enzymatic targets (e.g., kinase inhibition) . Conversely, bulkier groups (e.g., isobutoxy) reduce solubility, limiting bioavailability .
  • Core Modifications : Replacing the benzo[b]thiophene core with cyclopenta[b]thiophene increases planarity, improving π-π stacking with hydrophobic enzyme pockets .
  • Methodology : SAR studies involve synthesizing analogs (e.g., varying methoxy positions), testing in vitro bioactivity (e.g., IC50_{50} values against cancer cells), and performing docking simulations to predict binding modes .

How can contradictory bioactivity data in different studies be resolved?

Advanced
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., consistent cell lines, incubation times) to minimize experimental noise .
  • Solubility Differences : Use DMSO stock solutions at <0.1% v/v to avoid solvent interference .
  • Metabolic Stability : Perform microsomal stability assays to identify rapid degradation pathways (e.g., esterase-mediated hydrolysis) .
  • Target Selectivity : Use CRISPR-edited cell lines to confirm target specificity and rule off-target effects .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking : Software like AutoDock Vina models binding to targets (e.g., SARS-CoV-2 3CL protease), highlighting hydrogen bonds between the 3,5-dimethoxy group and catalytic residues .
  • MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, identifying key interactions (e.g., hydrophobic contacts with the benzo[b]thiophene core) .
  • QSAR Models : Regression analysis correlates substituent electronic parameters (e.g., Hammett σ) with inhibitory potency .

What functional groups dictate the compound’s reactivity in further derivatization?

Q. Basic

  • Ester Group : Susceptible to hydrolysis under basic conditions (e.g., NaOH/MeOH), forming carboxylic acids .
  • Amide Bond : Resistant to nucleophilic attack but can undergo reduction (e.g., LiAlH4_4) to form amines .
  • Methoxy Groups : Participate in demethylation via BBr3_3 to yield phenolic derivatives for conjugation .

How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Q. Advanced

  • pH Stability : The ester group hydrolyzes rapidly at pH >10, requiring neutral buffers (pH 7.4) for biological assays .
  • Thermal Stability : Decomposition above 150°C (DSC data) necessitates low-temperature storage (-20°C) .
  • Light Sensitivity : The thiophene core may photodegrade; use amber vials and limit UV exposure .

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